2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,11-12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZHMBWCYKVLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the reaction of acetonitrile with phloroglucinol dimethyl ether through the Hoesch reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12O4
- Molecular Weight : 196.2 g/mol
- CAS Number : 90-24-4
The compound features a hydroxyl group and two methoxy groups attached to a phenyl ring, contributing to its biological activity and potential applications.
Pharmacological Applications
- Antibacterial Activity :
- Urease Inhibition :
- Antioxidant Properties :
Agricultural Applications
- Anti-Phytopathogenic Properties :
Materials Science Applications
- Photoluminescent Complexes :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:
Antibacterial Activity: It inhibits bacterial growth by interfering with cell wall synthesis and enzyme activity.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Urease Inhibition: It binds to the active site of urease enzymes, preventing the hydrolysis of urea.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound is compared below with derivatives and analogues that share its core phenyl-ethanone framework but differ in substituents or functional groups.
Table 1: Key Structural and Functional Comparisons
Key Research Findings
(a) Antiviral Activity
- DiNap [(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one], a chalcone derived from the parent compound, inhibits Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) replication in vitro and in vivo .
- The hydroxyl and methoxy groups enhance binding to viral proteins, while the naphthyl group improves membrane permeability .
(b) Herbicidal Activity
Physicochemical Properties
- Hydrogen Bonding: The 2-hydroxy group on the ethanone enhances hydrogen-bond donor capacity compared to Xanthoxylin, influencing crystal packing and solubility .
- Melting Points : Xanthoxylin melts at 131–132°C, while halogenated derivatives (e.g., 2-bromo) have higher melting points due to increased molecular symmetry .
- Lipophilicity : Chlorine or bromine substituents increase logP values, enhancing membrane permeability in bioactive compounds .
Biological Activity
2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, also known as xanthoxylin, is a compound with significant biological activity. It belongs to the class of alkyl-phenylketones and has garnered attention due to its potential applications in pharmaceuticals, cosmetics, and food industries. This article delves into the biological activities associated with this compound, highlighting key research findings, case studies, and applications.
- Chemical Formula : C10H12O5
- IUPAC Name : 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- CAS Registry Number : 90-24-4
- Molecular Weight : 196.19 g/mol
The compound features a phenolic structure which contributes to its antioxidant properties and potential therapeutic applications.
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. A study evaluated the compound's ability to scavenge free radicals using the DPPH assay. The half-maximal inhibitory concentration (IC50) was determined to be approximately 27.20 μM, indicating strong radical scavenging capabilities .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various studies. For instance, it was found to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .
Anticancer Properties
Research has highlighted the anticancer potential of xanthoxylin. Studies demonstrated that it can suppress cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, one study reported significant inhibition of cancer cell growth at concentrations ranging from 0.02 to 0.06 mM without notable cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against phytopathogenic bacteria and fungi, it exhibited substantial inhibition rates against Botrytis cinerea and Phytophthora cinnamomi .
Case Studies
Case Study 1: Antioxidant Evaluation
A comprehensive study assessed the antioxidant activity of xanthoxylin alongside other phenolic compounds. The results indicated that xanthoxylin had a superior antioxidant capacity compared to several other tested compounds, making it a candidate for further development in nutraceuticals.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory mechanisms, xanthoxylin was shown to downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. This suggests its potential utility in developing anti-inflammatory drugs.
Pharmaceutical Development
Due to its biological activities, xanthoxylin is being explored as a lead compound for developing new analgesics and anti-inflammatory medications.
Cosmetic Formulations
Its antioxidant properties make it an attractive ingredient for skincare products aimed at reducing oxidative stress on the skin.
Food Industry
Xanthoxylin is also used as a flavoring agent due to its unique aroma profile, enhancing consumer appeal in food products.
Summary of Research Findings
Q & A
Q. Table 1: Synthesis Optimization
| Conditions | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| KCO, MeSO, acetone | 24.2 mmol substrate, 2.3 eq MeSO | Reflux (5 h) | 84.2% | |
| KCO, MeSO, acetone | 80.57 mmol substrate, 2.05 eq MeSO | 0–20°C (17 h) | 99% |
Key Factors : Excess MeSO, prolonged reaction time, and inert atmosphere improve yield. Lower temperatures may reduce side reactions.
What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR/HRMS : H NMR (δ 5.98 ppm, d, J = 2.3 Hz for aromatic protons) and HRMS ([M+H] = 357.1333) confirm structure .
- X-ray Crystallography : While direct data for this compound is limited, SHELX programs are widely used for small-molecule refinement. Structure validation tools (e.g., PLATON) ensure accuracy in bond lengths/angles .
- Melting Point : 78–79°C (lit. 79–80°C), consistent with purity .
Synonym Note : The compound is also known as Xanthoxylin or phloroacetophenone 2,4-dimethyl ether (CAS 90-24-4) .
Advanced Research Questions
How is this compound utilized as a precursor in multi-step organic synthesis?
Methodological Answer:
- Chalcone/Flavone Synthesis : Base-catalyzed aldol condensation with 4-allyloxybenzaldehyde yields chalcone intermediates, which undergo iodine-catalyzed cyclization to form flavones (e.g., apigenin derivatives) .
- Antiviral Agents : Used to synthesize halogenated rocaglate derivatives via TBS protection (EtN, TBSOTf in CHCl), critical for hepatitis E virus inhibition .
Q. Table 2: Key Derivatives
| Application | Synthetic Step | Target Molecule | Reference |
|---|---|---|---|
| Anticancer | Aldol condensation → cyclization | 4′-Hydroxyflavone derivatives | |
| Antiviral | Silylation → cycloaddition | Halogenated rocaglate analogs |
What analytical challenges arise in resolving structural contradictions or impurities?
Methodological Answer:
- Byproduct Identification : Side reactions during methylation (e.g., over-alkylation) require LC-MS or C NMR to detect trace impurities.
- Crystallographic Validation : SHELXL refinement resolves disorder in crystal structures. For example, twinned data may require iterative refinement cycles .
- Contradictory Yields : Varying yields (84–99%) highlight the need for stoichiometric precision and inert conditions .
How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Electrophilic Sites : The 2-hydroxy and 4,6-dimethoxy groups direct electrophilic substitution. The ketone group enables nucleophilic attacks (e.g., Grignard reactions).
- Mechanistic Insight : DFT calculations (not explicitly in evidence) are recommended to map charge distribution and predict regioselectivity.
Experimental Example : Pd-catalyzed deprotection of allyl ethers (Pd(PPh), KCO/MeOH) demonstrates compatibility with transition-metal catalysis .
What are its emerging applications in supramolecular chemistry or material science?
Methodological Answer:
- Coordination Polymers : The phenolic -OH and methoxy groups can chelate metal ions (e.g., Cu, Fe) to form frameworks.
- Biological Probes : Fluorescent tagging via keto-enol tautomerism is under exploration, though not yet documented in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
